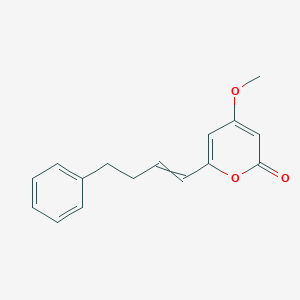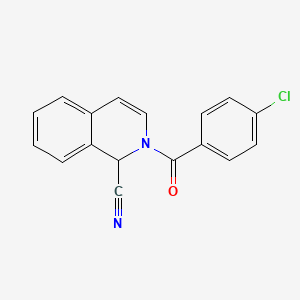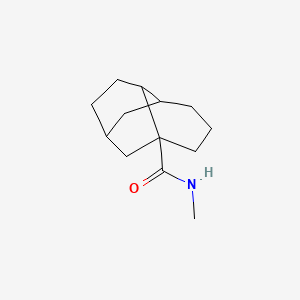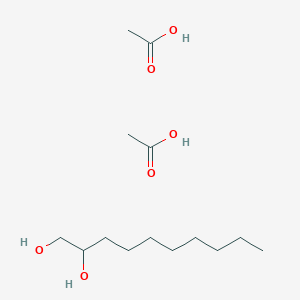![molecular formula C18H20N6O2 B14611232 2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) CAS No. 60160-87-4](/img/structure/B14611232.png)
2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is a complex organic compound that features a triazole ring, a diazenyl group, and two ethan-1-ol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific pH levels, temperatures, and solvents .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted triazole compounds.
Applications De Recherche Scientifique
2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties
Mécanisme D'action
The mechanism by which 2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with biological molecules, while the diazenyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: A triazole-containing antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
1,2,4-Triazole derivatives: A broad class of compounds with diverse biological activities
Uniqueness
2,2’-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
60160-87-4 |
|---|---|
Formule moléculaire |
C18H20N6O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-4-[[4-(1H-1,2,4-triazol-5-yl)phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H20N6O2/c25-11-9-24(10-12-26)17-7-5-16(6-8-17)22-21-15-3-1-14(2-4-15)18-19-13-20-23-18/h1-8,13,25-26H,9-12H2,(H,19,20,23) |
Clé InChI |
MYJQPJHFUINOIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=NN2)N=NC3=CC=C(C=C3)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride](/img/structure/B14611167.png)

![1H-Pyrrole, 1-methyl-2-[(trifluoromethyl)thio]-](/img/structure/B14611184.png)


![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![[4-(Methoxymethyl)penta-1,4-dien-1-YL]benzene](/img/structure/B14611196.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)




![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
